2-Ethyl-3-hydroxyhexanal

Catalog No.
S1931196
CAS No.
496-03-7
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-3-hydroxyhexanal

Avoid synthesis failures: 2-Ethyl-3-hydroxyhexanal (CAS 496-03-7) is the exact bifunctional building block required for high-yield production of 2-ethyl-2-hexenal and flavor ingredients. Its alpha-ethyl and 3-hydroxy groups ensure selective transformations and a unique fruity scent absent in analogs. • Enables high-yield, selective synthesis of 2-ethyl-2-hexenal and 1,3-hexanediol derivatives. • Superior sensory profile for top/middle notes in fragrances; water-miscible for cosmetic formulations. • Bulk and R&D quantities available with rigorous QC. Global shipping.

CAS Number

496-03-7

Product Name

2-Ethyl-3-hydroxyhexanal

IUPAC Name

2-ethyl-3-hydroxyhexanal

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-3-5-8(10)7(4-2)6-9/h6-8,10H,3-5H2,1-2H3

InChI Key

FMBAIQMSJGQWLF-UHFFFAOYSA-N

SMILES

CCCC(C(CC)C=O)O

Canonical SMILES

CCCC(C(CC)C=O)O

Synonyms

2-Ethyl-3-hydroxyhexanal, 3-Hydroxy-2-ethylhexanal, α-Ethyl-β-hydroxycaproaldehyde, Hexanal, 2-ethyl-3-hydroxy-, 2-Ethyl-3-hydroxy-hexanal

Purity

≥96%

Package Size

1 g, 5 g, 25 g

2-Ethyl-3-hydroxyhexanal is a bifunctional organic compound featuring both an aldehyde and a secondary alcohol group on a six-carbon chain with an ethyl substituent at the alpha-position. This structure makes it a versatile intermediate in chemical synthesis, particularly for producing derivatives like 2-ethyl-2-hexenal and 2-ethyl-1,3-hexanediol. Its distinct molecular architecture also imparts specific sensory properties, leading to its use in the flavor and fragrance industries to create fruity and pleasant scents. The presence of the hydroxyl group influences its physical properties, such as polarity and hydrogen bonding capability, differentiating it from simple aliphatic aldehydes.

Research Fit

Reactivity Bifunctional aldehyde–alcohol motif enables selective derivatization
Versatility Supports conversion to diol, unsaturated aldehyde, alcohol, or acid
Process flexibility Accessible via controlled dehydration or hydrogenation pathways

Procurement decisions require careful consideration of molecular structure, as seemingly minor differences can lead to significant performance failures. Substituting 2-Ethyl-3-hydroxyhexanal with a simpler analog like hexanal or 2-ethylhexanal eliminates the critical 3-hydroxy group, which fundamentally alters polarity, solubility, and reactivity pathways such as esterification. Conversely, using a closer analog like 3-hydroxyhexanal (which lacks the 2-ethyl group) fails to replicate the specific steric environment around the aldehyde. This ethyl group influences the stability against side reactions like dehydration and modulates the compound's sensory profile, making it non-interchangeable for applications where specific flavor notes or process stability are required.

Substitution Risk

2‑Ethylhexanal
Saturated aldehyde without β‑hydroxy group; may not support selective hydrogenation to the diol
2‑Ethyl‑2‑hexenal
α,β‑unsaturated analog; reactivity profile and stability differ; not a direct precursor for diol via hydrogenation
2‑Ethyl‑1,3‑hexanediol
Fully reduced diol; lacks the aldehyde handle required for further derivatization or aldol‑based chain extension

Sensory Profile in Flavor & Fragrance

In flavor and fragrance applications, the molecular structure dictates the sensory outcome. 2-Ethyl-3-hydroxyhexanal is noted for a distinct fruity or green, grassy odor profile. This contrasts with the simpler, purely green and fatty notes of hexanal, which lacks the hydroxyl group that contributes to complexity. While direct odor threshold comparisons are scarce, structure-activity relationships in similar aldehydes show that alpha-alkylation (like the ethyl group) and the presence of a beta-hydroxy group significantly modify the perceived aroma from a simple linear aldehyde to a more complex and often more desirable character.

Evidence DimensionOdor Character
Target Compound DataFruity, green, pleasant scent.
Comparator Or BaselineHexanal: Described as fresh, green, grassy, and aldehydic.
Quantified DifferenceQualitative difference in odor complexity (fruity vs. purely grassy/fatty) due to the presence of the 3-hydroxy group and 2-ethyl substituent.
ConditionsSensory evaluation in flavor and fragrance applications.

For formulators, this specific odor profile is a non-substitutable feature for achieving a target sensory experience in a final product.

Hydrogenation selectivity
Head‑to‑head
98% conversion, ~100% selectivity to diol
Supports high‑yield diol pathway
With Pt@N‑CS catalyst at 110 °C, 0.3 MPa; traditional Pt catalysts may show lower stability

Precursor Stability for Synthesis

As a product of aldol addition, 2-Ethyl-3-hydroxyhexanal serves as a key intermediate. Its stability is critical for yield and purity in subsequent reactions, such as dehydration to 2-ethyl-2-hexenal. Beta-hydroxy aldehydes without alpha-substituents are often more susceptible to side reactions like retro-aldol condensation or uncontrolled dehydration. The presence of the ethyl group at the alpha-carbon provides steric hindrance that can increase the stability of the molecule under certain process conditions compared to the unsubstituted analog, 3-hydroxyhexanal. This leads to more controlled and higher-yield conversions to desired downstream products like 2-ethylhexanal.

Evidence DimensionChemical Stability / Reaction Control
Target Compound DataServes as a stable intermediate that can be selectively dehydrated to 2-ethyl-2-hexenal, which is then hydrogenated.
Comparator Or BaselineUnsubstituted β-hydroxy aldehydes, which are known to readily undergo retro-aldol or dehydration reactions.
Quantified DifferenceThe alpha-ethyl group provides steric hindrance, improving stability and directing reaction pathways compared to its non-alkylated counterpart.
ConditionsCatalytic synthesis and dehydration reactions.

For chemical manufacturing, improved stability and reaction control mean higher process yields, reduced side-product formation, and lower purification costs.

Boiling point range
Data to verify
105–110 °C, ~65–139 °C lower than downstream products
Facilitates separation by distillation
Reported conditions; verify at scale

Defined Polarity for Solvent Systems

The inclusion of a hydroxyl group makes 2-Ethyl-3-hydroxyhexanal significantly more polar than its non-hydroxylated analog, 2-ethylhexanal. This is quantitatively reflected in its calculated XLogP3 value of 1.9, compared to approximately 2.7 for 2-ethylhexanal. This lower lipophilicity and increased capacity for hydrogen bonding allow for its use in more polar or aqueous-based formulations where 2-ethylhexanal would have poor solubility.

Evidence DimensionOctanol-Water Partition Coefficient (XLogP3)
Target Compound Data1.9
Comparator Or Baseline2-Ethylhexanal (CAS 123-05-7): ~2.7
Quantified DifferenceApproximately 0.8 log units lower (more hydrophilic).
ConditionsComputed property from PubChem.

This difference in polarity is a critical selection factor for formulators choosing between ingredients for either oil-based or water-based product matrices.

Aldol formation selectivity
Class‑level
Kinetic addition product prior to dehydration
May support distinct downstream paths
Qualitative trend; source‑specific review
Impurity profile
Head‑to‑head
0.1–0.2 wt% in industrial stream vs. 0.1–0.5 wt% for 2‑ethyl‑2‑hexenal
Informs acceptable purity thresholds
Patent data; verify lot‑specific profile

Intermediate for 2-Ethylhexanol Derivatives

This compound is a direct and often preferred precursor for the synthesis of other valuable industrial chemicals, including 2-ethyl-2-hexenal, 2-ethylhexanal, and 2-ethyl-1,3-hexanediol. Its defined structure allows for high-yield, selective transformations, which is critical for ensuring the purity of the final products.

Fruity and Green Fragrance Modifier

In fragrance formulation, 2-Ethyl-3-hydroxyhexanal can be used to impart a unique fruity and pleasant character that cannot be achieved with simpler aliphatic aldehydes like hexanal. Its specific sensory profile makes it a valuable component for building nuanced top and middle notes in fine fragrances and scented personal care products.

Polar and Aqueous Formulation Ingredient

Due to its increased polarity from the hydroxyl group, this compound is suitable for incorporation into formulations with higher water content compared to analogs like 2-ethylhexanal. This makes it a candidate for use in specialty cosmetics, cleaners, or other water-miscible systems where both its sensory properties and chemical functionality are desired.

Application Fit Matrix

Application
Selection Property
Validation Focus
2‑Ethyl‑1,3‑hexanediol production
Hydrogenation selectivity profile
Catalyst‑specific yield and purity endpoints
2‑Ethyl‑2‑hexenal generation
Dehydration control and by‑product profile
Reaction conditions and unsaturated aldehyde purity
Condensation stream quality control
Intermediate concentration in process mixtures
Analytical resolution of β‑hydroxy aldehyde vs. dehydrated analog
Distillation‑based purification and recycling
Boiling point differential vs. derivatives
Recovery efficiency and purity of recycled intermediate

XLogP3

1.2

Other CAS

496-03-7

Wikipedia

2-ethyl-3-hydroxyhexanal

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